Product packaging for Cycloate-D5(Cat. No.:)

Cycloate-D5

Cat. No.: B1163112
M. Wt: 220.39
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cycloate-D5 is a deuterium-labelled stable isotope of the selective thiocarbamate herbicide Cycloate. This compound is primarily used as an internal standard for the accurate quantification and analysis of its non-labelled counterpart in various matrices using sophisticated techniques like HPLC-MS, ensuring high precision in environmental and biological monitoring . The parent compound, Cycloate, is a systemic herbicide absorbed by roots and coleoptiles, and it functions as an inhibitor of fatty acid elongase (HRAC MoA class K3/WSSA MoA class 15) . By disrupting the biosynthesis of very-long-chain fatty acids (VLCFAs), which are essential constituents of plant waxes and suberin, Cycloate (and by extension its labelled form) serves as a critical research tool for investigating lipid synthesis inhibition and its effects on plant metabolism and development . Research utilizing this compound is valuable for studying the metabolic fate and environmental behavior of the herbicide, including its persistence, which has a typical soil DT₅₀ of 61 days, and its mode of action in target and non-target plants . This product is intended for research applications only and is strictly not for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C₁₁H₁₆D₅NOS

Molecular Weight

220.39

Synonyms

N-Cyclohexyl-N-ethylcarbamothioic Acid S-Ethyl Ester-D5;  _x000B_Cyclohexylethylcarbamothioic Acid S-Ethyl Ester-D5;  N-Ethylthiocyclohexanecarbamic Acid S-Ethyl Ester-D5;  Buranit-D5;  Cycloate-D5 Ethyl N-Cyclohexyl-N-ethylthiolcarbamate-D5;  Etsan-D5;  Eurex-D

Origin of Product

United States

Significance of Deuterated Analogs As Research Probes in Chemical and Environmental Sciences

Deuterated analogs are compounds in which one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable, non-radioactive isotope of hydrogen. wikipedia.org This isotopic substitution results in a molecule that is chemically almost identical to its parent compound but has a higher mass. wikipedia.org This key difference makes deuterated compounds invaluable tools, particularly as internal standards in analytical chemistry. clearsynth.compubcompare.ai

In quantitative analysis, especially using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving accuracy and precision can be challenging. monadlabtech.comlcms.cz Complex sample matrices, such as those found in environmental soil or biological tissues, can cause "matrix effects," where other compounds in the sample interfere with the instrument's signal, leading to inaccurate measurements. clearsynth.com Furthermore, analyte can be lost during the multi-step processes of sample extraction and cleanup.

To counteract these issues, a known quantity of a deuterated internal standard is added to the sample at the beginning of the analysis. scioninstruments.com Because the deuterated standard is chemically and physically similar to the target analyte, it is affected in the same way by matrix effects and procedural losses. scioninstruments.com By measuring the ratio of the analyte's signal to the internal standard's signal, researchers can correct for these variations, thereby ensuring the reliability, precision, and accuracy of the quantitative results. clearsynth.comscioninstruments.com This stable isotope dilution technique is a cornerstone of modern analytical methods for detecting trace-level contaminants, studying metabolic pathways, and ensuring the robustness of analytical procedures. clearsynth.comrsc.org

Overview of Cycloate D5 Within Contemporary Research Paradigms

Cycloate (B1669397) is a thiocarbamate herbicide used to control weeds in crops such as sugar beets and spinach. cymit.euepa.gov Its deuterated analog, Cycloate-D5, serves as a labeled internal standard specifically for the analysis of Cycloate. cymit.eu The "D5" designation indicates the substitution of five hydrogen atoms with deuterium (B1214612), providing a distinct mass signature for mass spectrometry-based detection.

The primary application of this compound in current research is to ensure the accurate quantification of Cycloate residues in various matrices. Environmental monitoring programs and food safety studies rely on robust analytical methods to detect pesticides, often at very low concentrations. For instance, the U.S. Geological Survey has developed comprehensive methods for determining pesticide concentrations in sediment and water, which utilize gas chromatography/mass spectrometry and often rely on deuterated internal standards to ensure data quality. usgs.govresearchgate.net

The use of this compound is integral to multiresidue analytical methods that screen for numerous pesticides simultaneously. science.gov In a study analyzing 59 pesticides and 5 mycotoxins in complex cannabis matrices, a suite of 24 deuterated analogs, functioning as internal standards, was crucial for achieving accurate quantification and overcoming matrix-induced variations. lcms.cz The inclusion of an internal standard like this compound at the start of sample preparation allows for the correction of variability, leading to reproducible and reliable results. lcms.czlgcstandards.com

Table 1: Chemical Properties of Cycloate and this compound

Property Cycloate This compound
Chemical Formula C₁₁H₂₃NOS C₁₁H₁₈D₅NOS
Parent Compound N/A Cycloate
Primary Use Herbicide Internal Standard

| Synonyms | R-2063, Ro-Neet | Cycloate (ethyl-D5) |

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
Cycloate
Deuterium

Advanced Analytical Applications of Cycloate D5 in Quantitative Research

Fundamental Principles of Isotope Dilution Mass Spectrometry (IDMS) Utilizing Cycloate-D5

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision in quantitative analysis. tum.de The core principle of IDMS lies in the addition of a known amount of an isotopically labeled version of the analyte to the sample at the beginning of the analytical process. tum.de This labeled compound, or internal standard, is chemically identical to the analyte of interest but has a different mass due to the isotopic substitution. uni-muenchen.de

This compound, a deuterated analog of Cycloate (B1669397), serves as an ideal internal standard for the quantification of Cycloate. clearsynth.com In this role, a known quantity of this compound is added to a sample prior to extraction and analysis. wuxiapptec.com Because this compound has nearly identical chemical and physical properties to Cycloate, it experiences the same losses during sample preparation, such as extraction, cleanup, and derivatization. uni-muenchen.dewuxiapptec.com

During mass spectrometric analysis, the instrument can differentiate between the native analyte (Cycloate) and the deuterated internal standard (this compound) based on their mass-to-charge ratios. By measuring the ratio of the signal from the analyte to the signal from the internal standard, accurate quantification can be achieved, as this ratio remains constant regardless of variations in sample volume or injection volume. tum.dewuxiapptec.com This approach significantly improves the accuracy and reliability of the quantitative results. wuxiapptec.com

Complex sample matrices, such as those found in soil, water, and biological tissues, often contain co-extractable components that can interfere with the analysis. nih.gov These "matrix effects" can either suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate quantification. nih.gov

The use of a stable isotope-labeled internal standard like this compound is a highly effective strategy to mitigate these matrix effects. nih.gov Since this compound co-elutes with Cycloate during chromatographic separation and experiences the same ionization suppression or enhancement, the ratio of their signals remains unaffected by the matrix. uni-muenchen.dewuxiapptec.com This effectively compensates for the variability introduced by the sample matrix, ensuring that the quantitative data is robust and reliable even in challenging sample types. nih.govlcms.cz

Role of this compound as an Internal Standard in Accurate Quantification

Development and Validation of Chromatographic-Mass Spectrometric Methods for Cycloate Quantification

The coupling of chromatographic separation techniques with mass spectrometry has become the gold standard for the trace-level quantification of pesticides like Cycloate. The incorporation of this compound into these methods is crucial for achieving the required levels of accuracy and precision.

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like Cycloate. The development of GC-MS/MS methods often involves the use of a triple quadrupole mass spectrometer, which operates in multiple reaction monitoring (MRM) mode to enhance selectivity and sensitivity. srce.hr

In a typical GC-MS/MS method for Cycloate, the sample extract, spiked with this compound, is injected into the gas chromatograph. epa.gov The compounds are separated on a capillary column before entering the mass spectrometer. srce.hr Optimization of the GC oven temperature program is crucial for achieving good separation of the analytes. srce.hr In the mass spectrometer, specific precursor-to-product ion transitions for both Cycloate and this compound are monitored. The ratio of the peak areas of the transitions for Cycloate to those for this compound is used for quantification. epa.gov Method validation for such procedures typically assesses parameters like linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). srce.hrresearchgate.net

Table 1: Illustrative GC-MS/MS Method Parameters for Cycloate Analysis

Parameter Setting
Gas Chromatograph
Column HP-5 MS UI (30 m × 0.25 mm, 0.25 µm) mdpi.com
Injection Volume 1 µL mdpi.com
Injection Temperature 270 °C mdpi.com
Carrier Gas Helium at 1.2 mL/min mdpi.com
Oven Program Initial 70°C for 3 min, ramp to 100°C at 5°C/min, then to 246°C at 120°C/min, hold for 3 min srce.hr
Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV srce.hr
Ion Source Temperature 230 °C srce.hr
Acquisition Mode Multiple Reaction Monitoring (MRM)
Cycloate Transition (Example) Quantifier and Qualifier Ions

Note: Specific MRM transitions are compound-dependent and must be optimized empirically.

For compounds that are less volatile or thermally labile, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique. lcms.cz The development of LC-MS/MS methods for Cycloate involves careful selection of the chromatographic column and mobile phase to achieve optimal separation. nih.gov

A validated LC-MS/MS method for Cycloate in water matrices involved diluting the sample with methanol (B129727) and analyzing it using a tandem mass spectrometer. epa.gov To assess and correct for matrix effects, calibration standards were prepared in both a solvent mixture and in the sample matrix. epa.gov The use of this compound as an internal standard is critical in these methods to compensate for any analyte loss during sample preparation and to correct for matrix-induced signal variations. lcms.cz

Table 2: Illustrative LC-MS/MS Method Parameters for Cycloate Analysis

Parameter Setting
Liquid Chromatograph
Column Zorbax SB-C3 (4.6 × 150 mm, 5.0-μm) nih.gov
Mobile Phase A 0.1% Formic Acid in Water nih.gov
Mobile Phase B 0.1% Formic Acid in Methanol nih.gov
Flow Rate 1.0 mL/min nih.gov
Injection Volume 10 µL lcms.cz
Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Acquisition Mode Multiple Reaction Monitoring (MRM)
Cycloate Transition (Example) Specific m/z transitions

Note: Specific instrument parameters and MRM transitions need to be optimized for each application.

To achieve the lowest possible detection limits and the highest degree of confidence in the results, optimization of the mass spectrometer's parameters is essential. This process is greatly facilitated by the use of deuterated analogs like this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies Incorporating this compound

Research-Oriented Method Validation Parameters

In the quantitative analysis of chemical compounds, method validation is a critical process that demonstrates the suitability of an analytical procedure for its intended purpose. For deuterated internal standards such as this compound, this validation is intrinsically linked to the performance of the method for the primary analyte, Cycloate. The use of a stable, isotopically labeled internal standard is fundamental to achieving precision and accuracy, particularly in complex sample matrices. clearsynth.com This section details the key validation parameters relevant to the application of this compound in advanced quantitative research.

Assessment of Analytical Sensitivity and Limits of Detection/Quantification in Varied Matrices

Analytical sensitivity is defined by the method's ability to discriminate between small differences in analyte concentration. It is practically assessed through the establishment of the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. The LOQ is the lowest concentration that can be measured with a defined level of precision and accuracy.

The use of this compound as an internal standard in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) is crucial for accurately determining these limits for Cycloate in diverse and complex matrices. lcms.cz By compensating for variations in sample preparation, injection volume, and matrix-induced signal suppression or enhancement, this compound ensures that the measured response for the target analyte is reliable, even at trace levels. clearsynth.com

Research and validation studies for Cycloate have established LOQs in various environmental matrices. In studies validating methods for regulatory submission, control samples of groundwater and surface water were fortified with Cycloate to determine the LOQ, which was established at 0.1 µg/L. epa.gov For more complex matrices like soil, the LOQ for Cycloate has been validated at 10 µg/kg. epa.gov Other multi-residue methods have demonstrated that for many pesticides, LOQs can be achieved in the range of 0.2 to 20 µg/kg in challenging matrices like cottonseed hull. mdpi.com The U.S. Geological Survey has developed methods capable of reaching method detection limits for various pesticides from 0.5 to 10.6 ng/L in water. usgs.gov The robustness of the internal standard, this compound, is paramount to achieving such low detection levels consistently.

Table 1: Representative Limits of Detection (LOD) and Quantification (LOQ) for Cycloate using Methods Employing a Deuterated Internal Standard

MatrixMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
GroundwaterLC-MS/MSNot Reported0.1 µg/L epa.gov
Surface WaterLC-MS/MSNot Reported0.1 µg/L epa.gov
SoilLC-MS/MSNot Reported10 µg/kg epa.gov
Filtered WaterLC-MS/MS0.5 - 10.6 ng/L1.1 - 21.1 ng/L usgs.gov
Cottonseed HullLC-QTOF/MS0.2 - 20 µg/kg0.2 - 20 µg/kg mdpi.com
SpinachGC/TQNot Reported10 µg/kg (Default MRL) gcms.cz

Evaluation of Quantitative Linearity and Dynamic Range

Linearity refers to the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The dynamic range is the concentration span over which this proportionality is maintained. In quantitative analysis using an internal standard, linearity is assessed by plotting the ratio of the analyte signal to the internal standard signal against the analyte concentration. The use of this compound is essential in this context, as it normalizes the response of Cycloate, correcting for instrumental drift and matrix effects, thereby ensuring a truly linear relationship. lcms.cz

Validation protocols for Cycloate explicitly require the assessment of linearity. epa.govepa.gov This is typically achieved by preparing a series of calibration standards spanning the expected concentration range in the samples. For example, a method for determining pesticides in food matrices may use six calibration points with concentrations representing 0.01 to 2.5 mg/kg in the sample. thermofisher.com Multi-residue methods have demonstrated excellent linearity (Correlation Coefficient, R² > 0.99) across concentration ranges such as 1–200 µg/L. mdpi.com The consistent response of the this compound internal standard across this dynamic range is what enables such high-quality calibration curves. The acceptance criterion for linearity is typically a correlation coefficient of 0.99 or greater.

Table 2: Example of a Calibration Curve for Cycloate Quantification

Calibration LevelConcentration (µg/L)Analyte Response (Area)IS* Response (Area)Response Ratio (Analyte/IS)
10.15,15099,8000.052
20.526,200101,1000.259
31.050,90099,5000.512
45.0258,000100,5002.567
510.0515,000100,9005.104
Result R² = 0.9998
*IS: Internal Standard (e.g., this compound)

Inter-laboratory Harmonization and Quality Control Protocols for Deuterated Standards

Inter-laboratory harmonization ensures that analytical results from different laboratories are reliable, comparable, and reproducible. This is fundamental for regulatory monitoring, environmental assessment, and scientific research. The use of deuterated internal standards like this compound is a cornerstone of achieving this harmonization.

Key protocols and practices include:

Independent Laboratory Validation: Before a method is widely adopted, it often undergoes an independent laboratory validation. epa.gov This process involves a second, unaffiliated laboratory performing the analysis according to the specified protocol to ensure the method is rugged and transferable. This validation confirms parameters like accuracy, precision, and the LOQ in the hands of different analysts using different equipment. epa.gov

Certified Reference Materials (CRMs): The use of CRMs for both the analyte (Cycloate) and the internal standard (this compound) is critical. sigmaaldrich.com CRMs are produced by national metrology institutes (e.g., NIST) or accredited reference material producers in accordance with standards like ISO 17034. sigmaaldrich.comlaboaragon.com They have a certified property value, uncertainty, and traceability, acting as a common benchmark for calibrating instruments and validating methods across laboratories. clearsynth.com

Proficiency Testing (PT) Schemes: Laboratories participate in PT schemes to externally assess their analytical performance. In a PT scheme, a central organizer distributes homogenous test samples to multiple laboratories. Each lab analyzes the sample and reports its results. This allows for a direct comparison of performance and helps identify any systematic biases, ensuring ongoing quality. issuu.com

Standardized Protocols: Adherence to internationally recognized guidelines, such as those from SANCO (Directorate-General for Health and Consumer Protection), provides a standardized framework for method validation and quality control. epa.govepa.gov These guidelines specify the required validation parameters and their acceptance criteria, promoting uniformity in analytical practices.

Internal Quality Control: Routine quality control (QC) within a laboratory is essential. This involves the regular analysis of QC samples, such as spiked matrix blanks, to monitor the method's performance over time. The response of the internal standard, this compound, is a key QC parameter; its area must fall within specified limits (e.g., 50-150% of the average area in the calibration standards) for the analytical run to be considered valid. in.gov

By implementing these measures, the analytical community can ensure that data generated using methods reliant on this compound are consistent and defensible, regardless of where the analysis was performed.

Elucidating Environmental Fate and Transformation Pathways of Cycloate Using Cycloate D5 As a Tracer

Research on Degradation Kinetics and Environmental Half-Lives of Cycloate (B1669397)

Understanding the persistence of a pesticide in the environment is fundamental to assessing its potential impact. Degradation kinetics, often expressed as a half-life (T½), quantify the time required for a substance's concentration to decrease by half. epa.gov These studies are broadly divided into investigations of abiotic and biotic processes, where the use of an isotopic tracer like Cycloate-D5 is invaluable for generating precise and reliable data.

Abiotic transformation involves the degradation of a chemical through non-biological processes, primarily hydrolysis and photolysis. cabidigitallibrary.orgsnu.ac.kr Hydrolysis is a chemical reaction with water, while photolysis is the breakdown of compounds by light, particularly UV radiation in sunlight. cabidigitallibrary.orgsnu.ac.kr While biotic degradation is often the main pathway for many pesticides, abiotic processes can be significant, especially in conditions with low microbial activity, such as deep soil layers or groundwater. cabidigitallibrary.org Factors like temperature, pH, and light intensity significantly influence the rates of these reactions. oregonstate.edu Although specific studies detailing the hydrolysis and photolysis rates for Cycloate were not predominant in the reviewed literature, it is known that thiocarbamates can undergo these degradation routes. cabidigitallibrary.org Research on other pesticides has shown that photolysis is often faster in moist soils compared to dry ones. cabidigitallibrary.org

Biotic transformation, or biodegradation, is the breakdown of organic substances by living organisms, primarily soil and water microorganisms. icm.edu.pl This is considered the most significant removal pathway for many contaminants in the natural environment. snu.ac.kr The rate of microbial degradation is influenced by environmental conditions that affect microbial growth, such as temperature, pH, moisture, and the availability of organic matter and nutrients. oregonstate.edu For Cycloate, microbial degradation is a key dissipation process. One acceptable terrestrial field dissipation study conducted in Orange Cove, CA, determined a soil half-life of 11 days in the upper 3 inches of soil. epa.gov Other data suggests a half-life in soil ranging from 9 to 133 days. oregonstate.edu The process can occur cometabolically, where the microbe degrades the compound without using it as a primary source of carbon or energy. icm.edu.pl Studies have demonstrated the cometabolism of low concentrations of Cycloate in sewage and lake water. acs.org The repeated application of a herbicide can sometimes lead to the adaptation of soil microorganisms, resulting in a higher rate of biodegradation. researchgate.net

Table 1: Environmental Half-Life of Cycloate
Study TypeMatrixHalf-Life (T½)Source
Terrestrial Field DissipationSoil (upper 3 inches)11 days epa.gov
General Literature ValueSoil9 - 133 days oregonstate.edu

Investigation of Abiotic Transformation Processes (e.g., hydrolysis, photolysis)

Identification and Characterization of Cycloate Transformation Products and Metabolites

A crucial aspect of environmental fate studies is the identification of transformation products and metabolites, which may have different toxicity and mobility profiles than the parent compound. The use of isotopically labeled standards is the definitive method for this work.

This compound is an ideal tracer for metabolic and degradation studies. When introduced into a test system (e.g., a soil microcosm or water sample) alongside its non-labeled counterpart, it follows the same transformation pathways. Because mass spectrometry can easily distinguish between the deuterated (labeled) and non-deuterated (unlabeled) forms of the molecule and its subsequent products, researchers can unequivocally trace the origin of detected compounds back to the parent herbicide. This technique, known as stable isotope tracing, allows for the clear differentiation of herbicide-derived metabolites from naturally occurring, structurally similar compounds in the environmental matrix. This is particularly important in complex systems where numerous organic molecules are present.

Table 2: Role of this compound in Environmental Fate Studies
ApplicationMethodologyAdvantage
Tracing Degradation PathwaysStable isotope tracing in microcosm studies.Unambiguously links transformation products to the parent Cycloate compound. vulcanchem.com
Structural ElucidationAnalysis of isotopic patterns in mass spectrometry (e.g., GC-MS, LC-MS/MS).Confirms the identity of novel metabolites by observing a characteristic mass shift between the labeled and unlabeled fragments. thermofisher.comuoa.gr
Quantitative AnalysisUse as an internal standard in analytical methods.Improves accuracy and precision of Cycloate concentration measurements in complex samples like soil and water by correcting for matrix effects and extraction losses.

Application of this compound in Tracing Metabolic and Degradation Pathways

Research on Environmental Transport Dynamics of Cycloate

The transport of a pesticide from its application site determines its potential to contaminate non-target areas, including surface and groundwater. Key processes governing transport include sorption to soil particles, leaching through the soil profile, and surface runoff. epa.gov Laboratory studies indicate that Cycloate has a tendency to sorb to soil, particularly under dry conditions, and this sorption is not easily reversed if the soil is later flooded. epa.gov This suggests that its mobility in soil may be limited under certain conditions. However, the transport of pesticides is complex and is also influenced by management practices such as irrigation and the specific formulation of the product. epa.govepa.gov The detection of Cycloate in watersheds, such as the San Francisco Estuary, confirms that under real-world conditions, transport mechanisms do lead to its presence in the aquatic environment. researchgate.net Models like PESTLA and PRZM are used to estimate pesticide transport to groundwater, incorporating factors like degradation rates and sorption coefficients to predict environmental concentrations. epa.gov

Sorption and Leaching Studies in Diverse Soil Systems

The interaction of cycloate with soil is a critical determinant of its environmental mobility and bioavailability. Sorption, the process by which a chemical binds to soil particles, and leaching, its subsequent movement through the soil profile with water, are key processes investigated using this compound.

Sorption is quantified by the soil-water partitioning coefficient (Kd), which represents the ratio of the chemical's concentration in the soil to its concentration in the water at equilibrium. researchgate.net A higher Kd value indicates stronger binding to the soil and consequently, lower mobility. chemsafetypro.comecetoc.org The organic carbon-water (B12546825) partition coefficient (Koc) is often used to normalize Kd based on the soil's organic carbon content, as this is a primary driver of sorption for many organic compounds. chemsafetypro.com

Research has shown that cycloate's sorption to soil is influenced by various soil properties. The United States Environmental Protection Agency (EPA) reports Koc values for cycloate ranging from 500 to 678 mL/g, categorizing it as moderately mobile in soil. regulations.gov This moderate mobility suggests a potential for leaching under certain conditions.

The dissipation of cycloate in soil is attributed to both volatilization and microbial degradation. regulations.gov A field half-life of 30 days has been reported, while under specific crop-growing conditions, the half-life can range from 4 to 8 weeks. echemi.com The use of 14C-labeled cycloate, an analog to this compound for tracing purposes, has shown that up to 90% can be mineralized by soil inoculum, highlighting the importance of biodegradation in its environmental fate. echemi.com

Interactive Table: Factors Influencing Herbicide Sorption and Leaching

FactorInfluence on Sorption (Kd)Influence on Leaching
Soil Organic Carbon (SOC) Increases sorption cdnsciencepub.comDecreases leaching
Clay Content Generally increases sorption cdnsciencepub.comGenerally decreases leaching
Soil pH Can influence the charge of the herbicide and soil surfaces, affecting sorption ecetoc.orgCan affect mobility depending on the chemical's properties
Herbicide Properties Higher lipophilicity (fat-solubility) generally leads to higher sorptionHigher water solubility generally leads to higher leaching mdpi.com
Additives in Formulations Can alter sorption behavior mdpi.comCan increase leaching by keeping the active ingredient in solution mdpi.com

Aquatic Mobility and Distribution in Water Bodies and Sediments

Once cycloate enters aquatic systems, either through runoff or leaching, its distribution between the water column and sediment becomes a key aspect of its environmental fate. This compound can be instrumental in tracking this partitioning behavior.

Cycloate has a moderate water solubility of 75 to 96 mg/L. regulations.gov It is considered stable to hydrolysis and photolysis in water. epa.gov However, its relatively high vapor pressure and Henry's Law constant indicate a tendency to volatilize from water surfaces. epa.gov

The partitioning of a chemical between water and sediment is influenced by its affinity for organic matter in the sediment. Similar to soil, the organic carbon content of the sediment plays a crucial role. Chemicals with a higher affinity for organic carbon will tend to accumulate in the sediment. The bioconcentration factor (BCF) is another important parameter, indicating the potential for a chemical to accumulate in aquatic organisms. An estimated BCF of 190 for cycloate suggests a high potential for bioconcentration, provided the compound is not metabolized by the organism. echemi.com

Monitoring studies have detected various pesticides in surface waters and sediments, highlighting the importance of understanding their aquatic fate. ca.govcanada.ca While specific studies using this compound to trace its movement in large water bodies were not identified in the search results, laboratory-scale experiments using labeled compounds are a standard method to determine partitioning coefficients and degradation rates in aquatic environments. These studies would involve introducing this compound into controlled water-sediment systems and measuring its concentration in each phase over time.

Interactive Table: Key Parameters for Aquatic Fate of Cycloate

ParameterValueSignificanceCitation
Water Solubility 75 - 96 mg/LModerate solubility influences its presence in the water column. regulations.gov
Vapor Pressure 6.2 x 10-3 mm Hg at 25°CModerately high, indicating a tendency to volatilize from water. epa.gov
Henry's Law Constant 1.85 x 10-5 atm-m3/molIndicates a pronounced tendency to evaporate from water. epa.gov
Estimated Bioconcentration Factor (BCF) 190Suggests a high potential for accumulation in aquatic organisms. echemi.com
Hydrolysis/Photolysis in Water StableIndicates that these are not major degradation pathways in water. epa.gov

Integration of this compound Data into Environmental Modeling Approaches

Environmental fate models are essential tools for predicting the transport, transformation, and concentration of pesticides in the environment. canada.ca These models rely on accurate input parameters that describe the chemical's properties and its interactions with different environmental compartments. epa.gov Data generated from studies using this compound can significantly enhance the accuracy and predictive power of these models.

Models such as the Pesticide Root Zone Model (PRZM) and the Surface Water Assessment (SWASH) model are used to simulate the movement of pesticides in soil and their potential to reach surface water. pesticidemodels.eu These models require input data such as soil sorption coefficients (Kd or Koc), degradation half-lives, and application rates. canada.ca Terrestrial field dissipation studies, which can be greatly enhanced by the use of labeled compounds like this compound, provide crucial data for validating and refining these models. canada.ca

For example, the results of a this compound leaching study, providing precise measurements of its movement through different soil types, can be used to calibrate the leaching component of a model like PEARL (Pesticide Emission Assessment at Regional and Local scales). pesticidemodels.eue3s-conferences.org Similarly, data on the partitioning of this compound between water and sediment can be used to improve the accuracy of aquatic exposure models. ca.gov

The US EPA utilizes various models to conduct environmental risk assessments for pesticides like cycloate. regulations.gov The integration of robust experimental data, such as that obtainable with this compound, is critical for these assessments. By providing a more accurate picture of how cycloate behaves in the environment, these models can better inform regulatory decisions and the development of risk mitigation strategies. epa.gov

Innovations and Future Directions in Cycloate D5 Research

Development of Novel Analytical Methodologies for Emerging Contaminants and Complex Environmental Samples

The detection of emerging contaminants like Cycloate (B1669397) in complex environmental matrices such as soil, water, and biota presents a significant analytical challenge. The development of novel analytical methodologies is crucial for accurately assessing the environmental fate and potential risks of these compounds. uiowa.edu Isotope-labeled internal standards, such as Cycloate-D5, are central to these advancements. They are particularly effective in compensating for matrix effects, where the sample's components can either enhance or suppress the analytical signal, leading to inaccurate quantification. eurl-pesticides.eu

The use of advanced analytical techniques like gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) in combination with this compound allows for high sensitivity and selectivity. usgs.govmdpi.com For instance, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method, often paired with these detection techniques, provides a simple and efficient sample preparation process for multi-residue analysis in diverse food and environmental samples. mdpi.comlcms.cz

Recent research has focused on optimizing these methods to handle particularly challenging matrices. For example, in the analysis of meat products with high-fat content, significant matrix effects can lead to ion suppression and poor recovery of analytes. mdpi.com The strategic use of different solid-phase extraction (SPE) cartridges, such as those containing aminopropyl, C18, or florisil, is being explored to improve the cleanup procedure and mitigate these effects. mdpi.com The development of these robust methods enables the reliable quantification of pesticide residues at low concentrations, often achieving limits of quantification (LOQ) in the low µg/kg range. mdpi.com

Integration of this compound into Multi-Residue Analytical Frameworks for Agrochemicals

The widespread use of a variety of agrochemicals necessitates the development of multi-residue analytical frameworks that can simultaneously detect and quantify numerous compounds in a single analysis. europa.eulcms.cz this compound is an ideal internal standard for inclusion in these frameworks due to its chemical similarity to the parent compound, Cycloate, and other thiocarbamate herbicides. amazonaws.com Its use helps to ensure the accuracy and reliability of the analytical data for a broad range of pesticides. lcms.cz

Multi-residue methods (MRMs) are essential for regulatory monitoring and food safety, allowing for the efficient screening of hundreds of pesticides and their metabolites. mdpi.comiaea.org The integration of this compound into these methods, which often employ techniques like LC-MS/MS and GC-MS/MS, is critical for achieving accurate quantification across diverse and complex matrices. lcms.cz The use of isotopically labeled standards is considered the most effective way to compensate for matrix effects, which can be a significant source of error in multi-residue analysis. eurl-pesticides.eu

The development of comprehensive pesticide databases containing information on the mass spectrometric behavior of numerous compounds, including their precursor and product ions for multiple reaction monitoring (MRM), facilitates the rapid setup of these complex analytical methods. lcms.cz These frameworks are applied to a wide array of sample types, from agricultural runoff and groundwater to various food commodities, providing a holistic view of agrochemical distribution in the environment. europa.eu

Advances in Isotopic Labeling Strategies for Broader Environmental Tracing Applications

Stable isotope labeling is a powerful technique for tracing the environmental fate of chemicals. adesisinc.com By introducing molecules with a distinct isotopic signature, such as this compound, into a system, researchers can track their movement, transformation, and accumulation in various environmental compartments. silantes.comnih.gov This approach is particularly valuable for distinguishing between a newly introduced chemical and its pre-existing, unlabeled counterpart in the environment. nih.gov

Recent advancements in isotopic labeling strategies are expanding the scope of environmental tracing applications. These include the development of methods to label a wider variety of compounds and the use of multiple isotopes to track different parts of a molecule simultaneously. nih.gov The integration of techniques like flow chemistry is making the synthesis of isotope-labeled compounds safer, more efficient, and scalable. adesisinc.com

These advanced labeling strategies are crucial for understanding complex environmental processes, such as the biotransformation of herbicides in soil and water. uiowa.edu For example, by using this compound, researchers can more easily identify and quantify its degradation products, providing insights into the metabolic pathways involved. nih.gov This information is essential for assessing the persistence and potential long-term impacts of these chemicals on ecosystems. silantes.com

Application of this compound in Mechanistic Enzymology and Biochemical Pathway Studies of Cycloate Metabolism

This compound serves as a powerful tool in elucidating the intricate biochemical pathways of Cycloate metabolism in various organisms. As an isotopically labeled analog, it allows for precise tracking of the herbicide's fate within biological systems, aiding in the identification of metabolic products and the enzymes responsible for their formation. doi.org

Studies on Cycloate metabolism have revealed that it undergoes several biotransformation reactions. In plants, for instance, Cycloate is known to be oxidized to various ring-hydroxylated isomers. nih.gov These isomers are then often conjugated with molecules like glucose and malonic acid. nih.gov Another significant metabolic route involves conjugation with glutathione, followed by hydrolysis to a cysteine conjugate, which can be further metabolized. nih.gov The use of this compound can help to definitively identify these and other novel metabolites through techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov

Furthermore, Cycloate is recognized as an inhibitor of fatty acid elongase, an enzyme crucial for the biosynthesis of very-long-chain fatty acids. nih.gov These fatty acids are essential components of plant waxes and suberin. By affecting this pathway, Cycloate can also modulate the biosynthesis of other important plant compounds, such as 5-n-alkylresorcinols, which play a role in the plant's defense against pathogens. nih.gov The application of this compound in such studies can provide a more detailed understanding of these inhibitory mechanisms and their downstream effects on plant biochemistry. This knowledge is not only fundamental to understanding the mode of action of thiocarbamate herbicides but can also inform the development of more selective and effective herbicides in the future.

Q & A

What experimental design frameworks are recommended for formulating research questions about Cycloate-D5's environmental behavior?

Use the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure questions. For example:

  • Population: Soil microbial communities exposed to Cycloate-D4.
  • Intervention: Degradation rates under aerobic vs. anaerobic conditions.
  • Outcome: Quantification of residual metabolites.
    This ensures clarity, feasibility, and alignment with ecological toxicology standards .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., soil, water)?

Prioritize isotope dilution mass spectrometry (IDMS) paired with LC-HRMS (Liquid Chromatography-High-Resolution Mass Spectrometry).

  • Sample prep: Solid-phase extraction (SPE) for water; QuEChERS for soil.
  • Calibration: Use deuterated internal standards to correct for matrix effects.
  • Validation: Follow ICH Q2(R2) guidelines for precision (RSD <15%) and accuracy (80–120% recovery) .

Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound?

  • Synthesis: Document deuterium incorporation efficiency via NMR (e.g., 2H NMR at 76 MHz) and isotopic purity (>98% via HRMS).
  • Characterization: Provide full spectral data (IR, NMR, MS) in supplementary materials, adhering to journal guidelines (e.g., Beilstein Journal of Organic Chemistry standards) .
  • Replication: Share step-by-step protocols via repositories like Zenodo to minimize batch variability.

Advanced Research Questions

Q. What methodologies resolve contradictions in this compound degradation kinetics across studies?

  • Meta-analysis: Aggregate datasets using random-effects models to account for heterogeneity in experimental conditions (pH, temperature, microbial diversity).
  • Sensitivity analysis: Identify confounding variables (e.g., organic carbon content in soil) via multivariate regression .
  • Cross-validation: Replicate conflicting studies under controlled conditions using standardized OECD guidelines for agrochemical degradation .

Q. How can isotopic tracer studies elucidate this compound’s metabolic pathways in non-target organisms?

  • In vivo tracing: Administer 13C/15N-labeled this compound to model organisms (e.g., Daphnia magna) and track metabolites via HRMS imaging .
  • Pathway mapping: Use software like MetaboAnalyst 6.0 to integrate metabolomic data with KEGG pathway databases.
  • Ethical considerations: Adhere to ARRIVE 2.0 guidelines for humane endpoints and sample sizes .

Q. What statistical approaches are optimal for modeling this compound’s long-term ecological impact?

  • Probabilistic modeling: Apply Monte Carlo simulations to predict bioaccumulation factors (BAFs) across trophic levels.
  • Machine learning: Train neural networks on historical pesticide persistence data to forecast soil half-lives under climate change scenarios.
  • Uncertainty quantification: Report 95% confidence intervals using Bayesian hierarchical models .

Methodological Guidance for Data Contradictions

  • Systematic reviews : Follow PRISMA 2020 guidelines to synthesize fragmented data on this compound’s photostability or hydrolytic degradation .
  • Sensitivity testing : Use Plackett-Burman designs to isolate critical variables (e.g., UV intensity, humidity) causing inter-study variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.